molecular formula C18H22N2O6S B7693851 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No. B7693851
M. Wt: 394.4 g/mol
InChI Key: MJCOJHPWLUBCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, also known as MMPSB or Compound 1, is a sulfonamide compound that has shown promising results in scientific research.

Mechanism of Action

4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide works by binding to the active site of MMPs, preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease states. 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has been shown to have a higher binding affinity for MMP-2 and MMP-9 compared to other MMP inhibitors, making it a promising candidate for further study.
Biochemical and Physiological Effects:
In addition to its potential as an MMP inhibitor, 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of osteoarthritis. 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has also been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is its high specificity for MMP-2 and MMP-9, which reduces the likelihood of off-target effects. Additionally, 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is its relatively low potency compared to other MMP inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide research. One area of interest is the development of more potent derivatives of 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide that can be used in clinical applications. Another area of interest is the study of 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide and its potential applications in various disease states.

Synthesis Methods

4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-methoxybenzenesulfonyl chloride, N-methylpyrrolidine, and ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate. The process involves several steps, including the formation of intermediate compounds, which are then reacted to produce the final product.

Scientific Research Applications

4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has been shown to have potential as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. MMPs have been implicated in various diseases, including cancer, arthritis, and cardiovascular disease. 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis and invasion. 4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has also been studied as a potential treatment for osteoarthritis, as it has been shown to reduce cartilage degradation in animal models.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-20(27(22,23)15-8-5-13(24-2)6-9-15)12-18(21)19-16-11-14(25-3)7-10-17(16)26-4/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCOJHPWLUBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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